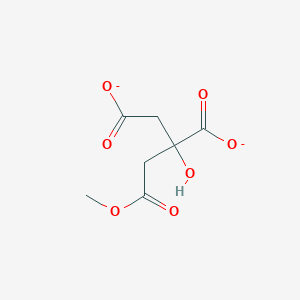

2-Hydroxy-2-(2-methoxy-2-oxoethyl)butanedioate

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le citrate de méthyle peut être synthétisé par estérification de l'acide citrique avec du méthanol. La réaction implique généralement l'utilisation d'un catalyseur acide tel que l'acide sulfurique pour faciliter le processus d'estérification. La réaction générale est la suivante :

Acide citrique+Méthanol→Citrate de méthyle+Eau

Méthodes de production industrielle : Dans les milieux industriels, la production de citrate de méthyle implique des processus d'estérification similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et la pureté du produit. L'utilisation de réacteurs continus et de techniques de séparation efficaces telles que la distillation sont courantes dans la production industrielle.

Analyse Des Réactions Chimiques

Types de réactions : Le citrate de méthyle subit diverses réactions chimiques, notamment :

Oxydation : Le citrate de méthyle peut être oxydé pour former différents produits en fonction des conditions et des réactifs utilisés.

Réduction : Les réactions de réduction peuvent convertir le citrate de méthyle en d'autres dérivés avec différents groupes fonctionnels.

Substitution : Le citrate de méthyle peut participer à des réactions de substitution où l'un de ses groupes fonctionnels est remplacé par un autre groupe.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits formés : Les principaux produits formés à partir de ces réactions varient en fonction des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de cétones ou d'aldéhydes, tandis que la réduction peut produire des alcools.

4. Applications de la recherche scientifique

Le citrate de méthyle a plusieurs applications dans la recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif en synthèse organique et comme intermédiaire dans la production d'autres produits chimiques.

Médecine : Des recherches sont en cours pour explorer les applications thérapeutiques potentielles du citrate de méthyle et de ses dérivés.

Industrie : Le citrate de méthyle est utilisé dans la production de polymères biodégradables et comme plastifiant dans divers matériaux.

5. Mécanisme d'action

Le mécanisme d'action du citrate de méthyle implique sa participation au cycle du méthylcitrate. Dans ce cycle, le citrate de méthyle est synthétisé à partir du propionyl-coenzyme A et de l'oxaloacétate par l'enzyme méthylcitrate synthase. Le cycle contribue à la détoxification du propionyl-coenzyme A, le convertissant en pyruvate et en succinate, qui peuvent ensuite entrer dans d'autres voies métaboliques .

Applications De Recherche Scientifique

Biochemical Applications

Enzyme Inhibition Studies

Research indicates that 2-Hydroxy-2-(2-methoxy-2-oxoethyl)butanedioate exhibits potential as an inhibitor for certain enzymes. For instance, it has been investigated for its effects on proline hydroxylases, which are critical for collagen synthesis and stability. The compound's structure allows it to interact with the active sites of these enzymes, potentially leading to the development of therapeutic agents targeting fibrotic diseases .

Substrate Analogs in Biocatalysis

The compound serves as a substrate analog in biocatalytic reactions. Studies have demonstrated that proline hydroxylases can utilize this compound to produce various hydroxylated products, which are essential intermediates in the synthesis of pharmaceuticals and agrochemicals. The ability to modify the compound's structure further enhances its utility in synthesizing optically active compounds .

Pharmaceutical Applications

Drug Development

The unique chemical properties of this compound make it an attractive candidate for drug development. Its derivatives have shown promise in enhancing the efficacy of existing drugs through improved bioavailability and reduced side effects. For example, modifications to the compound have been explored to create more potent inhibitors of specific biological pathways involved in cancer progression .

Formulation of Therapeutics

This compound is also being studied for its role in formulating therapeutics that target metabolic disorders. Its ability to modulate enzyme activity can be harnessed to develop treatments for conditions such as diabetes and obesity by influencing metabolic pathways related to glucose and lipid metabolism .

Material Science Applications

Synthesis of Polymers

In material science, this compound is utilized in the synthesis of biodegradable polymers. These polymers are increasingly important due to their environmental benefits over traditional plastics. The compound can be incorporated into polymer chains to enhance properties such as flexibility and degradation rates, making it suitable for applications in packaging and biomedical devices .

Coatings and Adhesives

The compound's chemical structure allows it to function as a reactive diluent in coatings and adhesives. Its incorporation can improve adhesion properties and reduce volatile organic compounds (VOCs) emissions during application, aligning with environmental regulations and sustainability goals .

Case Studies

Mécanisme D'action

The mechanism of action of methyl citrate involves its participation in the methylcitrate cycle. In this cycle, methyl citrate is synthesized from propionyl-coenzyme A and oxaloacetate by the enzyme methylcitrate synthase. The cycle helps in the detoxification of propionyl-coenzyme A, converting it into pyruvate and succinate, which can then enter other metabolic pathways .

Comparaison Avec Des Composés Similaires

Le citrate de méthyle peut être comparé à d'autres esters de l'acide citrique tels que le citrate d'éthyle et le citrate de butyle. Bien que tous ces composés partagent une structure de base similaire, les différents groupes esters confèrent des propriétés et des applications uniques. Par exemple :

Citrate d'éthyle : Utilisé comme agent aromatisant et dans les produits pharmaceutiques.

Citrate de butyle : Couramment utilisé comme plastifiant dans les polymères.

Activité Biologique

2-Hydroxy-2-(2-methoxy-2-oxoethyl)butanedioate, commonly known as methyl citrate, is a compound that has garnered attention for its biological activity, particularly as a monoamine oxidase B (MAO-B) inhibitor. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₇H₈O₇

- Molecular Weight : 204.134 g/mol

- CAS Number : 26163-61-1

MAO-B Inhibition

Methyl citrate has been identified as a potent inhibitor of monoamine oxidase B (MAO-B), with an IC50 value of 0.23 mM. MAO-B is an enzyme that catalyzes the oxidative deamination of neurotransmitters such as dopamine, and its inhibition can have significant implications for neurodegenerative diseases like Parkinson's disease.

The inhibition of MAO-B by methyl citrate leads to increased levels of dopamine and other monoamines in the brain, which can improve mood and cognitive function. This mechanism is particularly relevant in the context of neurodegenerative disorders where dopaminergic signaling is compromised.

Therapeutic Applications

- Neuroprotection : Given its role as a MAO-B inhibitor, methyl citrate may offer neuroprotective effects, potentially slowing the progression of diseases such as Parkinson's.

- Metabolic Regulation : The compound may also play a role in metabolic pathways, influencing glucose metabolism and insulin sensitivity.

Case Studies and Experimental Evidence

Recent studies have explored the biological activity of methyl citrate in various experimental models:

- Diabetic Models : In studies involving diabetic rats treated with serotonin analogs, methyl citrate demonstrated improvements in glucose tolerance and lipid metabolism, suggesting potential applications in metabolic disorders .

- Neuroprotective Effects : Research has indicated that compounds with similar structures to methyl citrate exhibit antioxidant properties that protect neuronal cells from oxidative stress .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-hydroxy-2-(2-methoxy-2-oxoethyl)butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O7/c1-14-5(10)3-7(13,6(11)12)2-4(8)9/h13H,2-3H2,1H3,(H,8,9)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTUUOJFXIMELV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26163-61-1 | |

| Record name | 1-Methyl 2-hydroxy-1,2,3-propanetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26163-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.